molecular formula C10H11F3O B13590414 1,1,1-Trifluoro-3-(m-tolyl)propan-2-ol

1,1,1-Trifluoro-3-(m-tolyl)propan-2-ol

Cat. No.: B13590414
M. Wt: 204.19 g/mol
InChI Key: QYVZZEJSAXDSFV-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(m-tolyl)propan-2-ol: is an organic compound with the molecular formula C10H11F3O . It is a member of the trifluoromethyl group, which is known for its unique chemical properties due to the presence of fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-(m-tolyl)propan-2-ol can be synthesized through several methods. One common method involves the reaction of 3-(m-tolyl)propan-2-one with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored closely to maintain optimal conditions and to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-(m-tolyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

1,1,1-Trifluoro-3-(m-tolyl)propan-2-ol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-(m-tolyl)propan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological and chemical effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with similar chemical properties.

    1,1,1,3,3,3-Hexafluoropropan-2-ol: A hexafluorinated alcohol with different reactivity.

    2-Trifluoromethyl-2-propanol: Another trifluoromethylated alcohol with distinct properties.

Uniqueness: 1,1,1-Trifluoro-3-(m-tolyl)propan-2-ol is unique due to the presence of the trifluoromethyl group and the m-tolyl moiety, which confer specific chemical and physical properties. These properties make it valuable in various applications, particularly in organic synthesis and scientific research.

Properties

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

1,1,1-trifluoro-3-(3-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H11F3O/c1-7-3-2-4-8(5-7)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3

InChI Key

QYVZZEJSAXDSFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C(F)(F)F)O

Origin of Product

United States

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